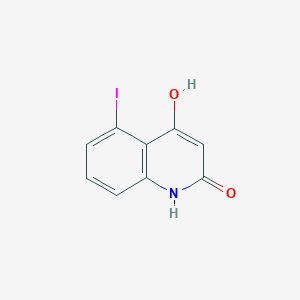

4-Hydroxy-5-iodoquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6INO2 |

|---|---|

Molecular Weight |

287.05 g/mol |

IUPAC Name |

4-hydroxy-5-iodo-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6INO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |

InChI Key |

UDWLRMQYKGKZHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=CC(=O)N2)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 4 Hydroxy 5 Iodoquinolin 2 1h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those using the LCAO-MO method, have been instrumental in understanding the electronic properties of the 4-hydroxy-2(1H)-quinolone scaffold. researchgate.net These calculations help to elucidate the distribution of electrons within the molecule and identify regions of high or low electron density.

The structure of 4-hydroxy-2(1H)-quinolone possesses both electrophilic and nucleophilic characteristics. The C3 position is particularly activated due to the electron-donating hydroxyl group and the electron-withdrawing effect of the carbonyl group at C2. This is further supported by the conjugation of π-electrons from the double bond and the lone pair of electrons from the oxygen atom, making the C3 position a prime site for various chemical reactions.

Spectroscopic analysis, including UV, IR, and NMR, provides experimental data that complements computational findings. The ultraviolet spectrum of 4-hydroxy-2(1H)-quinolone in methanol (B129727) shows two strong absorption bands. The infrared spectrum reveals characteristic peaks for the hydroxyl and carbonyl groups. 13C NMR studies indicate that the C-2, C-4, and C-9 carbons are deshielded compared to other carbons in the molecule. researchgate.net

Tautomerism in 4-Hydroxyquinolin-2(1H)-one Systems: Spectroscopic and Computational Approaches

The 4-hydroxyquinolin-2(1H)-one system can theoretically exist in several tautomeric forms. researchgate.net However, extensive studies using chemical reactivity, spectral data, thermochemical analysis, and computational methods have shown that the equilibrium is primarily between the 4-hydroxy-2(1H)-quinolone (amide) and 4-hydroxy-2-quinolone (enol) forms. researchgate.net

In the solid state, X-ray crystallography has demonstrated that the keto-tautomer is the predominant form. researchgate.net This is evidenced by the carbon-oxygen bond lengths and the formation of intermolecular hydrogen bonds between the imino hydrogen and the carbonyl group in the crystal lattice. researchgate.net

In polar solvents like DMSO and water, NMR spectroscopy (both ¹H and ¹³C) indicates that the 4-oxo-form is the exclusive tautomer present at room temperature. researchgate.net This is confirmed by the chemical shift of the C4-carbonyl signal. researchgate.net Despite the prevalence of the keto-form in solid and liquid states, studies of gas-phase pyridones, a related class of compounds, suggest the existence of an enol character, indicating a tautomeric equilibrium can exist under certain conditions. researchgate.net

Computational studies, such as those using the B3LYP/6-311++G(d,p) level of theory, have been employed to calculate the relative energies of the different tautomers. For some substituted quinolones, the hydroxyquinoline form is theoretically favored over the oxo tautomer. acs.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. arxiv.org

In the context of quinolin-2-one derivatives, docking studies have been used to investigate their potential as anticancer agents. nih.gov For instance, derivatives of 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one were docked into the active site of the EGFR tyrosine kinase domain. nih.gov The results revealed that these compounds form stable hydrogen bonds with amino acid residues in the active pocket, with some derivatives showing higher predicted binding affinities than the standard drug Imatinib. nih.gov

Similarly, molecular docking has been employed to screen for potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov In these studies, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) were identified as potential inhibitors, with their binding modes and affinities predicted against the Mpro target. nih.gov

The accuracy of docking simulations can be enhanced by using surrogate models to approximate biochemical properties, which can significantly speed up the search for molecules with desired characteristics. arxiv.org

Prediction of Reactivity Profiles and Mechanistic Pathways via Computational Chemistry

Computational chemistry provides valuable tools for predicting the reactivity of molecules and elucidating reaction mechanisms. The molecular electrostatic potential (MEP) map is a useful descriptor for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net For the 4-hydroxy-2(1H)-quinolone ring, the third position is highly activated due to the electronic effects of the hydroxyl and carbonyl groups.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to study reaction mechanisms in detail. For example, the formation of pyridazino[4,3-c:5,6-c′]diquinolines from the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been investigated using quantum mechanical calculations to confirm the stability of the final products and propose a plausible reaction mechanism. mdpi.com Similarly, the unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) during a formylation reaction was explained through a proposed mechanism involving a 4-formyl-2-quinolone intermediate, which was supported by computational analysis. nih.gov

Furthermore, computational methods can be used to predict various reactivity parameters, such as bond dissociation energies (BDE) and Fukui functions, to assess the likelihood of different reaction pathways, including autoxidation and hydrolysis. researchgate.net

Structure Activity Relationship Sar Studies for 4 Hydroxy 5 Iodoquinolin 2 1h One Derivatives in Mechanistic Research

Design Principles for Modifying the 4-Hydroxy-5-iodoquinolin-2(1H)-one Core

The design of new derivatives based on the 4-hydroxyquinolin-2(1H)-one core is guided by several key principles aimed at enhancing biological activity and optimizing pharmacokinetic properties. The quinoline (B57606) ring system itself is a versatile scaffold, allowing for functionalization at various positions which can significantly alter the molecule's pharmacological profile. frontiersin.orgnih.gov

Another important design consideration is the concept of creating hybrid molecules. This involves combining the 4-hydroxy-2-quinolone scaffold with other known biologically active moieties to develop compounds with multi-target activity or enhanced potency. frontiersin.orgnih.gov This approach has been successful in developing novel agents with combined anti-inflammatory and antioxidant properties, for example. nih.gov

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly used to guide the design of new analogs. nih.govmdpi.com These in-silico techniques help in predicting the biological activity of designed compounds and understanding the key structural features required for interaction with specific targets, thereby rationalizing the synthetic efforts. nih.govmdpi.com

Impact of Substituent Variations on Biological Interaction Mechanisms

The biological activity of 4-hydroxyquinolin-2-one derivatives is highly dependent on the nature and position of substituents on the quinoline core. SAR studies have revealed specific patterns that govern their interaction with biological targets. nih.govnih.gov

Influence of Halogen Position and Nature on Mechanistic Activity

The position and type of halogen substituent on the quinoline ring can significantly impact the biological activity of the derivatives. For instance, in a series of quinoline derivatives, a 4-bromo substituent showed better activity compared to a 2-bromo derivative, highlighting the importance of the substituent's position. nih.gov Similarly, for α-glucosidase inhibitory activity, a chloro or fluoro substitution at the 4-position of a phenyl ring attached to the quinoline scaffold resulted in potent inhibitors. nih.gov Shifting the fluoro group from the 4-position to the 3-position on the phenyl ring led to a decrease in inhibitory action. nih.gov

In another study on organoruthenium 8-hydroxyquinoline (B1678124) complexes, the variation of halide substituents at the 5- and 7-positions was systematically studied. While the substitution pattern had a minor impact on cytotoxicity, it did influence the chemical shifts in NMR spectra, indicating an effect on the electronic environment of the molecule. acs.org A metal-free protocol has been developed for the regioselective C5-halogenation of 8-substituted quinolines, providing an efficient route to a variety of halogenated quinolines with good functional group tolerance. rsc.org

Role of Hydroxyl and Carbonyl Groups in Binding Affinity

The hydroxyl group at the 4-position and the carbonyl group at the 2-position of the quinolin-2(1H)-one core are crucial for biological activity. The 4-OH group is often involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of an amide bond at the 3-position. nih.gov While this interaction can stabilize the molecule, it may also reduce the ability of the 4-OH group to interact with external targets like free radicals. mdpi.com

However, the presence of other phenolic hydroxyl groups in the molecule can significantly contribute to activities like antioxidant effects. mdpi.com For example, in a series of 4-hydroxy-2-quinolone-3-carboxamides, derivatives with a phenolic group on a substituent at position 3 exhibited strong antioxidant activity. mdpi.com The quinoline nitrogen and the 8-hydroxyl group have also been found to be essential for the Mcl-1 binding affinity of certain hydroxyquinoline derivatives. nih.gov

Peripheral Modifications and Their Contribution to Molecular Recognition

Modifications at the periphery of the 4-hydroxyquinolin-2(1H)-one scaffold play a significant role in molecular recognition and biological activity. For instance, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus enhanced the antiproliferative activity of certain derivatives. nih.gov SAR analysis suggested that bulky substituents at position-7 facilitated this activity. nih.gov

In the context of antimicrobial agents, substitutions at the N-1, C-3, and C-7 positions of the quinolone scaffold are known to have a significant role in their anti-infective potential. nih.gov The R7 substituent, in particular, can greatly influence the potency, spectrum, and pharmacokinetic properties of quinolone antibiotics by directly interacting with DNA gyrase or topoisomerase IV. nih.gov Furthermore, the introduction of thiosemicarbazide (B42300) moieties at the 6-position of the quinolin-2-one scaffold has led to potent urease inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinolinone Analogs

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. allsubjectjournal.com For quinolinone analogs, QSAR studies have been instrumental in understanding the structural requirements for various biological activities and in designing new, more potent compounds. nih.govallsubjectjournal.com

Several QSAR models have been developed for different series of quinolinone derivatives targeting various diseases. For instance, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis revealed that van der Waals volume, electron density, and electronegativity were pivotal for their anti-TB activity. nih.gov The best model showed good statistical parameters (R² = 0.83) and was used to predict the activity of new compounds. nih.gov

Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been employed to investigate the structure-activity relationship of quinoline derivatives as potential anticancer agents. mdpi.com These models provide insights into the steric and electrostatic contributions of different substituents, helping to identify key structural features that influence activity. mdpi.com For example, CoMFA contour maps can guide the modification of ligands to improve their binding affinity and efficacy. mdpi.com

QSAR models have also been developed for quinoline derivatives as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Both 2D and 3D-QSAR models were built and validated, demonstrating good predictive capacity for the biological activity of new compounds. mdpi.com These models are valuable tools for the rational design of novel antimalarial agents. mdpi.com

Exploration of Isosteric Replacements in Quinolinone Scaffolds

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to optimize the properties of lead compounds. nih.govresearchgate.net This involves replacing a functional group or a part of a molecule with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profile. researchgate.net

In the context of the 4-hydroxy-2-quinolinone scaffold, isosteric replacements can be applied to various parts of the molecule. For example, replacing a hydroxyl group with a fluoro, chloro, or bromo group can be a viable strategy, as the polarizability of these halogens may be sufficient to maintain or even enhance interactions with the biological target. wikipedia.org

The concept of scaffold hopping, which is a more advanced form of bioisosteric replacement, involves replacing the entire core scaffold of a molecule with a different one while retaining similar biological activity. nih.gov This can lead to the discovery of novel chemical classes with improved properties. While specific examples of scaffold hopping for this compound were not found in the provided search results, the general principle is widely applied in drug discovery programs involving quinolinone and other heterocyclic scaffolds. nih.govresearchgate.net

For instance, in a series of 4-hydroxy-2-quinolone-3-carboxamides, replacing a hydroxyl group with a methyl or a fluoro substituent led to inactive compounds in an antioxidant assay, demonstrating that not all isosteric replacements are successful and that careful consideration of the specific biological target and interaction is necessary. mdpi.com

Research on Biological Interactions and Mechanistic Insights of 4 Hydroxy 5 Iodoquinolin 2 1h One Analogs

Investigation of Enzymatic Inhibition Mechanisms by Quinolinone Derivatives

Quinolinone derivatives have been extensively studied for their ability to inhibit various enzymes, playing a crucial role in cellular processes. nih.govappartement-christel.de Their inhibitory action is often attributed to their structural similarity to endogenous substrates or cofactors, allowing them to bind to the active sites of enzymes and disrupt their catalytic activity. nih.gov

Protein kinases are a major class of enzymes that regulate a multitude of cellular functions, and their dysregulation is often implicated in diseases like cancer. nih.govnih.gov Quinoline-based compounds have emerged as a prominent class of kinase inhibitors. nih.gov Many of these inhibitors function through an ATP-competitive mechanism, where they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby inhibiting the phosphorylation of target proteins. nih.govnih.gov

The 4-anilinoquinazoline (B1210976) scaffold, a related heterocyclic system, is a well-known example that interacts with the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). mdpi.com Similarly, quinoline (B57606) derivatives have been designed to target the ATP-binding site of various kinases. For instance, the quinoline ring can form crucial hydrogen bonds with hinge region residues of the kinase, a key interaction for stabilizing the inhibitor-enzyme complex. nih.gov Molecular docking studies have shown that the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, interacting with amino acid residues like Met1160 in the hinge region of c-Met kinase. nih.gov

Furthermore, the development of resistance to first-generation kinase inhibitors, often due to mutations in the kinase domain, has spurred the design of next-generation inhibitors. mdpi.com Some quinoline-based inhibitors have been developed to overcome such resistance mechanisms. For example, certain inhibitors are designed to bind irreversibly to the kinase, often by forming a covalent bond with a cysteine residue in the active site. acs.org Kinetic studies have been employed to elucidate the nature of inhibition, with Lineweaver-Burk plots helping to distinguish between competitive, non-competitive, and mixed-type inhibition. nih.govresearchgate.net

Here is an interactive table of quinoline derivatives and their kinase inhibition profiles:

| Compound | Target Kinase | Mechanism of Inhibition | Reference |

| Quinoline-Pyridine Hybrids | PIM-1 Kinase | Competitive and Non-competitive | nih.gov |

| 4-Anilino-6-phenyl-quinoline | MK2 | Mixed, approaching non-ATP competitive | researchgate.net |

| Omipalisib (GSK2126458) | PI3K/mTOR | ATP-competitive | nih.gov |

| Capmatinib | c-MET | ATP-competitive, reversible | nih.gov |

| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | Irreversible | nih.gov |

Beyond kinases, quinolinone derivatives have been found to modulate the activity of a diverse range of other enzymes.

One notable target is DNA gyrase and topoisomerase IV , bacterial enzymes essential for DNA replication. mdpi.com Fluoroquinolones, a major class of antibiotics, function by inhibiting these enzymes, leading to bacterial cell death. mdpi.comwikipedia.org The mechanism involves the stabilization of the enzyme-DNA complex, which ultimately results in double-strand breaks in the bacterial chromosome.

Another enzyme family targeted by quinolinone analogs is lipoxygenases (LOX) . In a study, quinolinone–carboxamide compounds emerged as potent inhibitors of soybean LOX, indicating their potential anti-inflammatory activity. mdpi.com

Furthermore, some quinoline derivatives have been investigated for their ability to inhibit alternative NADH dehydrogenase in the mitochondrial respiratory chain. nih.gov For instance, 1-hydroxy-2-dodecyl-4(1H)quinolone was identified as a high-affinity inhibitor, with kinetic studies suggesting a ping-pong mechanism where NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion. nih.gov

Some quinoline derivatives have also shown inhibitory activity against enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B) , suggesting their potential in the context of neurodegenerative diseases. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions at a Molecular Level

Understanding the interactions between quinolinone derivatives and their target receptors at a molecular level is crucial for rational drug design. Molecular docking simulations and structure-activity relationship (SAR) studies are powerful tools in this regard.

For instance, in the context of kinase inhibition, docking studies have revealed key interactions that contribute to binding affinity and selectivity. The quinoline core can participate in π-π stacking interactions with aromatic residues like tyrosine in the active site. nih.gov Hydrophobic interactions also play a significant role in stabilizing the ligand-receptor complex. researchgate.net

In a study on quinoline derivatives as potential anticancer agents, molecular docking simulations with the STK10 receptor showed that designed ligands formed multiple hydrogen bonds with residues such as Cys A206, Asp B215, Met B205, and Tyr B214. nih.gov Additionally, π-sulfur and π-alkyl interactions were observed, further stabilizing the binding. nih.gov

SAR analyses have provided insights into how different substituents on the quinoline scaffold influence receptor binding. For example, the introduction of a fluorine atom can enhance pharmacokinetic properties and strengthen receptor interactions through hydrogen bonding. acs.org The rigidity of the molecular structure, as seen with a diene structure adjacent to the quinoline ring, can also contribute to enhanced stability in the binding pocket. acs.org

Studies on serotonin (B10506) receptors have also been conducted. A series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-one derivatives, which share structural similarities with quinolinones, were synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A receptors. nih.gov Several of these compounds exhibited high affinity for one or both of these receptor subtypes. nih.gov

Cellular Pathway Modulation in In Vitro Research Models

The enzymatic inhibition and receptor binding activities of quinolinone derivatives translate into the modulation of various cellular pathways, which have been investigated in different in vitro models.

Interestingly, quinolone-containing compounds have been shown to inhibit photosynthesis in plant chloroplasts. escholarship.org Studies on spinach chloroplasts revealed that these compounds can inhibit photosystem II (PS-II) and the cytochrome b6f complex, key components of the photosynthetic electron transport chain. escholarship.org The quinolone ring is thought to act as a quinone site inhibitor in PS-II. escholarship.orgnih.gov

Several quinoline derivatives have been evaluated for their antioxidant properties. nih.govmdpi.com Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidants, can lead to cellular damage. nih.gov Quinoline derivatives can act as free radical scavengers through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

In one study, a series of quinoline derivatives were investigated for their antioxidant effects in vitro. nih.govresearchgate.net Some compounds were found to reduce lipid peroxidation in liver and brain homogenates. nih.govresearchgate.net However, the study also indicated that thiol peroxidase-like and free radical scavenging activities were not the primary antioxidant mechanisms for these particular compounds. nih.govresearchgate.netscielo.br

Another study explored the antioxidant activity of newly synthesized quinoline derivatives and their potential to modulate the antioxidant activity of human serum albumin (HSA). mdpi.com All the analyzed quinoline derivatives showed antioxidant activity against the ABTS cation radical. mdpi.com The combined antioxidant and lipoxygenase inhibitory activities of some quinolinone derivatives classify them as multi-target agents. mdpi.comresearchgate.net

Cytoprotective Effects and Mitochondrial Membrane Integrity Studies

Research into the cytoprotective effects of 4-hydroxyquinolin-2(1H)-one analogs has highlighted their potential to mitigate cellular damage and maintain mitochondrial health. While direct studies on 4-Hydroxy-5-iodoquinolin-2(1H)-one are limited, research on related quinolinone structures provides significant insights. For instance, a study on 8-hydroxyquinoline (B1678124) derivatives demonstrated their capacity for cytoprotection against chemically induced oxidative stress. The most active compounds in this study exhibited potent, nanomolar activity in protecting cells. This cytoprotective activity was verified through multiple assays, including real-time cell viability monitoring and fluorescence-activated cell sorting (FACS) to measure changes in mitochondrial membrane potential nih.gov.

Mitochondrial depolarization is a critical event in apoptosis, or programmed cell death. Research on a furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), revealed that its cytotoxic effects were initiated by mitochondrial depolarization. This effect was dependent on the 4-hydroxymethyl group, as its replacement with a methyl group nullified the apoptotic induction. The study suggested that oxidized products of HOFQ directly affect mitochondrial function, leading to the opening of the permeability transition pore. This indicates that the nature of substituents on the quinolinone core is crucial in determining the interaction with mitochondria and the resulting cellular outcomes.

Further studies on other compounds have also emphasized the importance of maintaining mitochondrial membrane integrity for cell survival nih.gov. For example, the overexpression of certain proteins can protect cells from oxidative stress-induced death by preventing mitochondrial depolarization. While not directly involving quinolinones, this research underscores the significance of the mitochondrial membrane as a target for cytoprotective agents. Another study on 4-hydroxy-7-oxo-5-heptenoic acid lactone, a product of lipid peroxidation, showed it could induce mitochondrial dysfunction by decreasing ATP levels and mitochondrial membrane potential, and inducing oxidative stress nih.gov. This highlights the vulnerability of mitochondria to certain chemical structures and the potential for quinolinone analogs to counteract such damage.

The following table summarizes findings on the cytoprotective and mitochondrial effects of related quinolinone analogs.

| Compound/Analog | Key Findings | Reference |

| 8-Hydroxyquinoline Derivatives | Showed potent nanomolar cytoprotective activity against oxidative stress; maintained mitochondrial membrane potential. | nih.gov |

| 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one | Induced mitochondrial depolarization leading to apoptosis; oxidized metabolites directly impact mitochondrial function. |

Antimicrobial Activity Screening and Mechanistic Hypothesis Generation

The antimicrobial potential of the quinolinone scaffold is well-documented, and various analogs of this compound have been synthesized and evaluated for their activity against a range of pathogens. A study focusing on a library of iodo-quinoline derivatives reported their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis mdpi.com. The results indicated that these compounds exhibited varying levels of antibacterial and antifungal action depending on the specific substitutions on the quinoline ring mdpi.com. This suggests that the presence of an iodine atom, as in this compound, could be a key determinant of antimicrobial efficacy mdpi.com. The study also investigated the effect of these derivatives on microbial adhesion, a critical first step in biofilm formation, indicating that carboxy-quinoline derivatives with an iodine atom are promising scaffolds for developing new antimicrobial agents mdpi.com.

Other research on novel 4-hydroxy-2-quinolone analogs has also demonstrated their antimicrobial properties nih.gov. In one study, a series of 3-substituted-4-hydroxyquinolin-2(1H)-ones were synthesized and screened, revealing that these compounds possess notable pharmacological activities tubitak.gov.tr. The antimicrobial screening of pyrano[3,2-h] quinoline derivatives containing pyrazole (B372694) and indoline (B122111) moieties showed excellent antibacterial and antifungal activities researchgate.net.

The proposed mechanism for the antimicrobial action of quinolone derivatives often involves the inhibition of essential bacterial enzymes or disruption of cellular processes. For some quinolones, the mechanism is known to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. For the 4-hydroxyquinolin-2(1H)-one scaffold, it is hypothesized that these compounds may interfere with microbial cell membrane integrity or inhibit key metabolic pathways. The lipophilicity of the compounds, influenced by substituents like iodine, is also thought to play a role in their ability to penetrate microbial cell walls and exert their effects.

The table below presents the antimicrobial activity of some iodo-quinoline derivatives.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

| Iodo-quinoline derivative 1 | S. epidermidis | Data not specified | mdpi.com |

| Iodo-quinoline derivative 1 | K. pneumoniae | No effect | mdpi.com |

| Iodo-quinoline derivative 1 | C. parapsilosis | Varied activity | mdpi.com |

| Iodo-quinoline derivative 2 | S. epidermidis | Data not specified | mdpi.com |

| Iodo-quinoline derivative 2 | K. pneumoniae | No effect | mdpi.com |

| Iodo-quinoline derivative 2 | C. parapsilosis | Varied activity | mdpi.com |

Mechanistic Basis for Antimitotic Activity and Tubulin Interactions

While direct evidence for the antimitotic activity of this compound is not extensively documented, studies on structurally related quinolinone derivatives suggest that this class of compounds can interfere with cell division by targeting the microtubule network. A notable study on pyrimido[4,5-c]quinolin-1(2H)-ones identified them as a novel class of antimitotic agents nih.gov.

In this research, certain derivatives were found to exhibit significant cytotoxic activity against several human cancer cell lines. Further investigation into the mechanism of action revealed that the most potent compounds induced cell cycle arrest in the G2/M phase. This cell cycle blockade was attributed to the dose-dependent inhibition of tubulin polymerization nih.gov. Tubulin is the protein subunit of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The inhibition of tubulin polymerization disrupts the formation and function of the mitotic spindle, leading to mitotic arrest and ultimately, apoptosis in cancer cells. The study highlighted that specific substitutions on the quinolinone ring system, such as the presence of a chloro group at position 9 and additional halogen substitutions on a phenyl group, significantly enhanced the cytotoxic and antimitotic activity nih.gov.

Although the core scaffold of pyrimido[4,5-c]quinolin-1(2H)-one differs from 4-hydroxyquinolin-2(1H)-one, these findings suggest a plausible mechanism for related compounds. It is hypothesized that the planar quinolinone ring system can interact with the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. The nature and position of substituents, such as the iodine atom in this compound, would likely modulate the binding affinity and specificity for tubulin.

The table below summarizes the antimitotic activity of a related quinolinone analog.

| Compound | Activity | Mechanism | Reference |

| Pyrimido[4,5-c]quinolin-1(2H)-one derivative (Compound 25) | Dose-dependently inhibited tubulin polymerization; Induced G2/M cell cycle arrest. | Inhibition of tubulin polymerization. | nih.gov |

Derivatization and Functionalization of 4 Hydroxy 5 Iodoquinolin 2 1h One for Advanced Research Applications

Strategic Functionalization at Various Positions of the Quinolinone Ring

The 4-hydroxyquinolin-2(1H)-one ring system offers multiple reactive sites for strategic functionalization, a process that can be guided by the inherent reactivity of the scaffold and the use of directing groups. The presence of the hydroxyl group at the C-4 position and the iodo-substituent at the C-5 position, in particular, provide unique opportunities for selective modifications.

The functionalization of the quinoline (B57606) ring can be achieved at several positions. For instance, the nitrogen atom of the quinolinone ring can be alkylated or arylated. The hydroxyl group at C-4 can be converted into other functional groups, such as ethers or esters, or it can act as a directing group for reactions at adjacent positions. The C-3 position is also amenable to various substitution reactions.

Recent research has highlighted the power of C-H functionalization to introduce substituents at various positions on the 4-hydroxyquinoline (B1666331) scaffold. By employing different catalytic systems, it is possible to selectively target specific C-H bonds. For example, the use of specific ruthenium or rhodium catalysts can direct alkenylation and annulation reactions at the C-5 position, leveraging the directing capacity of the 4-hydroxyl group. chemrxiv.org This approach allows for the construction of fused ring systems. chemrxiv.org

Furthermore, the strategic use of protecting groups can influence the regioselectivity of functionalization. For instance, protecting the 4-hydroxyl group as a carbamate (B1207046) can facilitate functionalization at other positions, such as a Fries rearrangement to introduce a carboxamide at the C-3 position. chemrxiv.org This programmed approach to functionalization enables the generation of significant chemical diversity from a single core scaffold. chemrxiv.org

Synthesis of Conjugates and Probes for Chemical Biology Research

The versatile functionalization of the 4-hydroxy-5-iodoquinolin-2(1H)-one scaffold makes it an excellent candidate for the synthesis of conjugates and probes for chemical biology research. These molecular tools are designed to interact with specific biological targets, allowing for their study and visualization within complex biological systems.

The synthesis of such conjugates and probes typically involves the introduction of a reactive handle or a reporter group onto the quinolinone core. For example, a functional group amenable to bioconjugation, such as a carboxylic acid, an amine, or an alkyne, can be installed at a specific position on the ring. This handle can then be used to attach the molecule to a biomolecule of interest, such as a protein or a nucleic acid.

Alternatively, a reporter group, such as a fluorophore or a biotin (B1667282) tag, can be directly incorporated into the molecule. The resulting probe can then be used to track the localization and interactions of the quinolinone derivative within a cell or an organism. The development of such probes is crucial for understanding the mechanism of action of bioactive quinolinone compounds and for identifying their cellular targets.

Development of Fluorescent or Radiotracer Analogs for Research Tools

The development of fluorescent or radiotracer analogs of this compound is a key strategy for creating powerful research tools for in vitro and in vivo studies. These labeled compounds enable the visualization and quantification of biological processes and the distribution of the parent compound in living systems.

Fluorescent Analogs: Fluorescent analogs can be synthesized by attaching a fluorophore to the quinolinone scaffold. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. The resulting fluorescent probe can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays. The quinoline nucleus itself can be part of a fluorescent system, and its derivatives are explored as fluorescent probes. nih.gov

Radiotracer Analogs: Radiotracers are essential tools for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The synthesis of a radiotracer involves incorporating a radioisotope, such as fluorine-18 (B77423) (¹⁸F) or iodine-125 (B85253) (¹²⁵I), into the molecule.

The development of a radiotracer requires careful consideration of several factors, including the radiosynthesis procedure, the radiochemical purity, and the in vivo stability of the tracer. nih.gov For instance, a common method for introducing ¹⁸F is through nucleophilic substitution of a suitable precursor. researchgate.netmdpi.com The resulting radiotracer can then be used to study the pharmacokinetics and biodistribution of the parent compound and to visualize its target in the body. researchgate.net For example, radioiodinated pyridinyldihydroquinolinone derivatives have been synthesized and evaluated as potential imaging tracers. nih.gov

| Tracer Type | Isotope | Application | Reference |

| Radiotracer | ¹⁸F | PET Imaging | researchgate.netmdpi.com |

| Radiotracer | ¹²⁵I | SPECT/Autoradiography | nih.gov |

Incorporation into Polycyclic Heterosystems and Hybrid Compounds

The this compound scaffold serves as a versatile building block for the synthesis of more complex polycyclic heterosystems and hybrid compounds. researchgate.net These intricate molecular architectures often exhibit unique biological activities and physicochemical properties.

One common strategy involves the annulation of additional rings onto the quinolinone core. For example, the reaction of 4-hydroxyquinolin-2-ones with various reagents can lead to the formation of fused heterocyclic systems, such as pyrano[3,2-c]quinolines. umich.edu The Vilsmeier-Haack reaction, for instance, has been used to construct a pyran ring fused to the quinolinone, resulting in a polycyclic system. umich.edu

Furthermore, the 4-hydroxy-3-acylquinolin-2(1H)-one derivatives can be used as precursors for the synthesis of pyrazoline-substituted quinolinones. nih.gov These reactions often proceed through a chalcone (B49325) intermediate, which then undergoes cyclization to form the pyrazoline ring. nih.gov Such hybrid molecules, combining the quinolinone scaffold with other heterocyclic motifs, represent a rich source of chemical diversity for drug discovery and materials science. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones has also been shown to produce pyridazino[4,3-c:5,6-c′]diquinolines, which are pentacyclic heterocyclic compounds. mdpi.com

| Synthetic Strategy | Resulting Heterocycle | Reference |

| Vilsmeier-Haack reaction | Pyrano[3,2-c]quinoline | umich.edu |

| Reaction with hydrazine | Pyrazoline-substituted quinolinone | nih.gov |

| Autoxidation of hydrazinyl derivative | Pyridazino[4,3-c:5,6-c′]diquinoline | mdpi.com |

Synthetic Utility in Accessing Diverse Compound Libraries for Screening

The amenability of the this compound scaffold to various chemical transformations makes it an ideal starting point for the construction of diverse compound libraries for high-throughput screening (HTS). lifechemicals.comthermofisher.combio-connect.nl These libraries, containing a large number of structurally related yet distinct compounds, are essential for the discovery of new hit and lead compounds in drug discovery and other areas of chemical biology. nih.govcit.ie

The synthesis of such libraries often employs combinatorial chemistry or diversity-oriented synthesis approaches. By systematically varying the substituents at different positions of the quinolinone ring, it is possible to generate a vast collection of analogs with a wide range of physicochemical properties and biological activities. For example, by using a variety of substituted anilines and malonic acid derivatives in the initial synthesis, a library of diversely substituted quinolinones can be produced. nih.gov

Furthermore, the functional handles introduced onto the quinolinone scaffold can be used for further diversification. For instance, a carboxylic acid group can be converted into a library of amides or esters, while an amino group can be acylated or alkylated with a variety of reagents. This strategy allows for the rapid exploration of the chemical space around the this compound core, increasing the probability of identifying compounds with desired properties. The creation of a library of iodo-quinoline derivatives has been demonstrated through a one-pot, three-component method, showcasing the efficiency of generating diverse structures from this scaffold. nih.gov

| Library Synthesis Approach | Key Feature | Reference |

| One-pot, three-component reaction | Rapid generation of diverse iodo-quinolines | nih.gov |

| Combinatorial variation of starting materials | Access to a wide range of substituted quinolinones | nih.gov |

Future Research Directions and Unexplored Avenues for 4 Hydroxy 5 Iodoquinolin 2 1h One

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes to 4-Hydroxy-5-iodoquinolin-2(1H)-one is a primary area for future research. While classical methods for quinolinone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, provide a foundational approach, modern synthetic chemistry offers avenues for significant improvement. nih.govmdpi.com

Future efforts could focus on transition-metal-catalyzed reactions, which have shown promise in the synthesis of other quinolinone derivatives. mdpi.com For instance, palladium-catalyzed carbonylation reactions could be explored for the construction of the quinolin-4-one core under milder conditions than traditional thermal cyclizations. nih.gov The use of N-heterocyclic carbenes (NHCs) as organocatalysts also presents a promising strategy for the synthesis of quinolin-4-ones. nih.gov

Furthermore, the development of "green" synthetic methods is crucial. This could involve the use of environmentally benign solvents, catalyst-free reactions, or flow chemistry approaches. A high-throughput screening method using microdroplet reactions, for example, could rapidly identify optimal and sustainable synthesis conditions for quinoxaline (B1680401) derivatives, a strategy that could be adapted for quinolinone synthesis. nih.govnih.govresearchgate.net Research into one-pot syntheses, where multiple reaction steps are carried out in a single vessel, would also contribute to a more efficient and sustainable production of this compound.

A key challenge will be the regioselective introduction of the iodine atom at the C5 position. A review of the synthesis of 4-hydroxy-2(1H)-quinolone indicates that iodination with iodine in aqueous dioxane can lead to the 3-iodo derivative. researchgate.net Therefore, novel strategies will be required to achieve the desired 5-iodo substitution pattern, possibly through directed C-H activation or the use of pre-functionalized starting materials.

Deepening Mechanistic Understanding of Biological Interactions

The quinolinone scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govresearchgate.netnih.gov Future research should aim to elucidate the specific biological targets and mechanisms of action of this compound.

Initial studies could involve broad biological screening to identify potential areas of activity. Given that many quinolinone derivatives exhibit anticancer properties, investigating its effects on various cancer cell lines would be a logical starting point. nih.govresearchgate.net Some quinolines have been identified as allosteric modulators of the proteasome, suggesting a potential mechanism to explore. nih.gov

Structure-activity relationship (SAR) studies will be crucial in understanding the role of the 5-iodo and 4-hydroxy substituents. The presence and position of the iodine atom, an electron-withdrawing group, could significantly influence the compound's biological activity compared to its non-iodinated counterpart. researchgate.net

Advanced techniques such as chemical proteomics and thermal shift assays could be employed to identify direct protein targets. Understanding how this compound interacts with these targets at a molecular level will be essential for its future development as a therapeutic agent or research tool.

Exploration of New Target-Specific Chemical Probes

The development of this compound and its derivatives as target-specific chemical probes is a promising avenue for future research. The quinoline (B57606) scaffold has been utilized in the development of fluorescent probes, and the introduction of an iodine atom could offer unique properties for imaging and detection. researchgate.net

For example, the inherent fluorescence of the quinolinone core could be modulated by its interaction with specific biological targets. This could lead to the development of "turn-on" or "turn-off" fluorescent probes for detecting enzymes, metal ions, or other biomolecules. The heavy iodine atom could also be exploited for applications in X-ray crystallography to aid in the structural determination of protein-ligand complexes.

Furthermore, the synthesis of a library of derivatives with modifications at various positions of the quinolinone ring could lead to the discovery of probes with high selectivity for particular biological targets. nih.govresearchgate.net This approach, combined with high-throughput screening, could accelerate the discovery of novel research tools.

Advanced Computational Predictions and Validation Studies

In silico methods can play a pivotal role in guiding the future research of this compound. Computational docking studies can predict potential biological targets by simulating the binding of the compound to the active sites of various proteins. acs.org This can help to prioritize experimental validation and streamline the drug discovery process.

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound when interacting with its target, revealing key binding interactions and conformational changes. acs.org Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of novel derivatives based on their chemical structures.

These computational predictions must be validated through experimental studies. For example, if computational models predict that this compound binds to a specific enzyme, this can be confirmed through in vitro enzyme inhibition assays. This iterative cycle of computational prediction and experimental validation will be crucial for the rational design of more potent and selective analogs.

Integration with High-Throughput Screening Platforms for Discovery

High-throughput screening (HTS) platforms offer a powerful tool for accelerating the discovery of new biological activities and applications for this compound. acs.org By screening the compound against large libraries of biological targets, researchers can rapidly identify potential "hits" for further investigation.

HTS can be used to assess a wide range of biological activities, including enzyme inhibition, receptor binding, and effects on cell viability and proliferation. The development of robust and miniaturized assays is key to the successful implementation of HTS.

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-5-iodoquinolin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves cyclization and halogenation steps. For example, quinolinone derivatives are often prepared via refluxing precursors like substituted anilines with iodinating agents. A common method includes:

- Step 1 : Condensation of ethyl acetoacetate with 3-iodoaniline under acidic conditions to form the quinolinone backbone.

- Step 2 : Hydroxylation at the 4-position using alkaline hydrogen peroxide.

Intermediates are characterized via FT-IR (e.g., C=O stretch at ~1660 cm⁻¹ for the quinolinone ring) and ¹H NMR (e.g., aromatic proton signals between δ 6.9–8.2 ppm). Crystallization from DMF or ethanol ensures purity .

Q. How can researchers validate the purity of this compound?

Purity is assessed using:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Melting Point Analysis : Sharp melting points (e.g., 289–290°C) indicate high crystallinity.

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3% tolerance).

Contaminants like unreacted iodine or byproducts are identified via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Catalyst Selection : Heterogeneous catalysts like Ta₂O₅-PPCA enhance regioselectivity and reduce side reactions (e.g., over-oxidation) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates.

- Temperature Control : Maintaining reflux at 80–90°C prevents thermal decomposition.

Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., reagent stoichiometry, pH) .

Q. How do structural modifications at the 3-position affect the compound’s antimicrobial activity?

Introducing electron-withdrawing groups (e.g., diazepine carbonyl) enhances bioactivity by increasing membrane permeability. For example:

- Compound 23 (3-diazepine derivative) showed a MIC of 8 µg/mL against S. aureus vs. 32 µg/mL for the parent compound.

- SAR Studies : Correlate logP values with bacterial inhibition using QSAR models .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for iodinated quinolinones?

Discrepancies in NMR/IR peaks may arise from tautomerism or solvent effects. Solutions include:

Q. What mechanistic insights explain the iodine-directed electrophilic substitution in this compound?

The 5-iodo group acts as a directing meta-substituent , favoring electrophilic attack at the 4-position. Proposed mechanisms involve:

Q. How can hyphenated techniques (e.g., LC-MS) address challenges in quantifying trace impurities?

- LC-MS/MS : Detects sub-ppm-level impurities using MRM (Multiple Reaction Monitoring).

- High-Resolution Mass Spectrometry (HRMS) : Assigns exact masses to unexpected byproducts (e.g., deiodinated species).

- ICP-MS : Quantifies residual iodine content (<50 ppm) .

Methodological Considerations

Q. What controls are essential in biological assays evaluating this compound’s cytotoxicity?

- Positive Controls : Doxorubicin for IC₅₀ comparison.

- Solvent Controls : DMSO at ≤0.1% to exclude vehicle toxicity.

- Cell Line Validation : Use ATCC-authenticated lines (e.g., HEK-293 for non-cancerous baseline) .

Q. How can computational tools predict synthetic pathways for novel derivatives?

- Retrosynthesis Software : Tools leveraging the Pistachio database propose routes via Suzuki coupling or Ullmann reactions.

- ADMET Prediction : SwissADME estimates solubility (LogS) and hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.